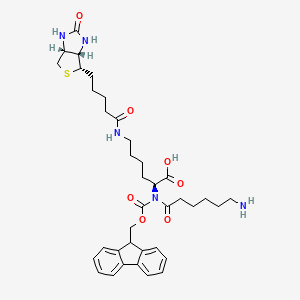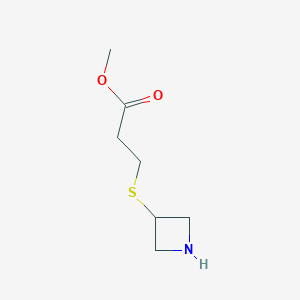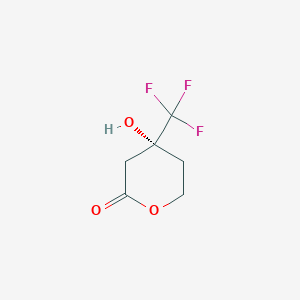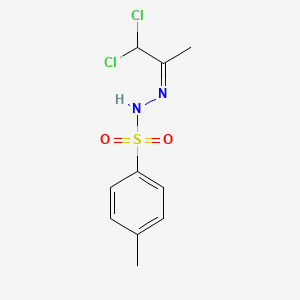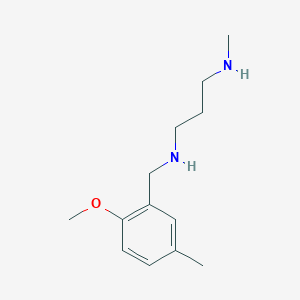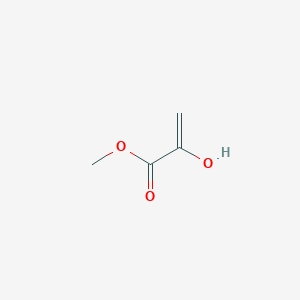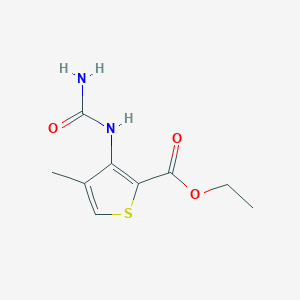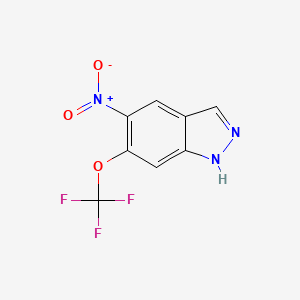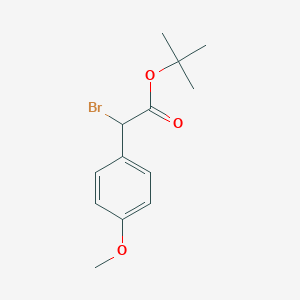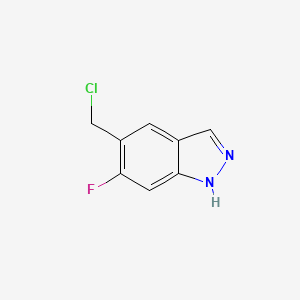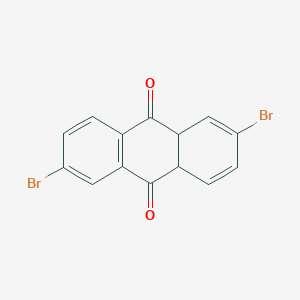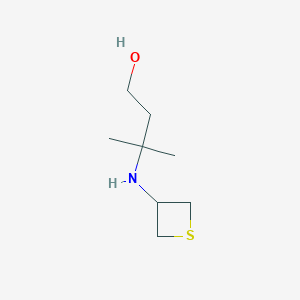
3-Methyl-3-(thietan-3-ylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(thietan-3-ylamino)butan-1-ol is an organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thietan-3-ylamino)butan-1-ol typically involves the reaction of a thietane derivative with a suitable amine and an alcohol. One common method involves the hydroamination of an olefin with a thietane derivative under specific conditions to form the desired product . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(thietan-3-ylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietane derivatives.
Scientific Research Applications
3-Methyl-3-(thietan-3-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-3-(thietan-3-ylamino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thietane ring and the amino group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound has a naphthalene ring instead of a thietane ring, which affects its chemical properties and applications.
3-Methyl-3-(m-tolylamino)butan-1-ol:
Uniqueness
3-Methyl-3-(thietan-3-ylamino)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the synthesis of sulfur-containing pharmaceuticals or materials.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-methyl-3-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-8(2,3-4-10)9-7-5-11-6-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
ZMFSCARZCYRXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


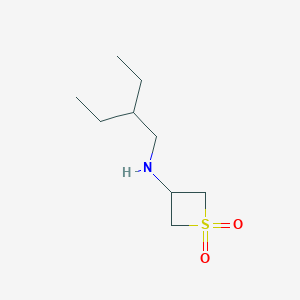
![(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B13021798.png)
![(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13021804.png)
